molecular formula C22H23ClN2O2 B4631782 1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide

1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide

Cat. No.: B4631782
M. Wt: 382.9 g/mol
InChI Key: VOQYPXMIEZODDF-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-chlorobenzoyl group: This step usually involves an acylation reaction using 2-chlorobenzoyl chloride and a suitable base.

    Attachment of the indenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide would depend on its specific molecular targets. It might interact with receptors or enzymes in the central nervous system, modulating their activity and leading to pharmacological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide: can be compared with other piperidinecarboxamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c23-20-7-2-1-6-19(20)22(27)25-12-10-16(11-13-25)21(26)24-18-9-8-15-4-3-5-17(15)14-18/h1-2,6-9,14,16H,3-5,10-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQYPXMIEZODDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide
Reactant of Route 5
1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide

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